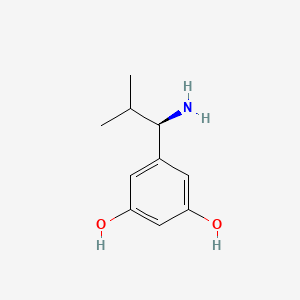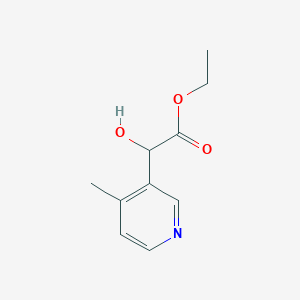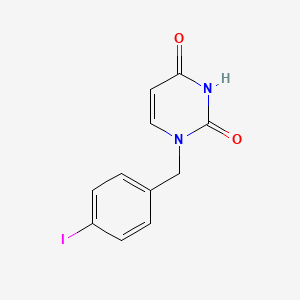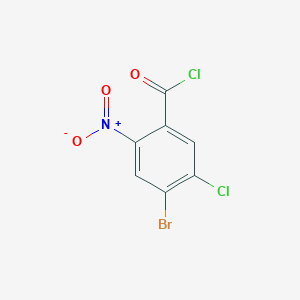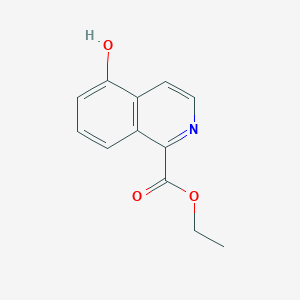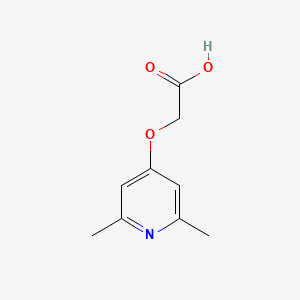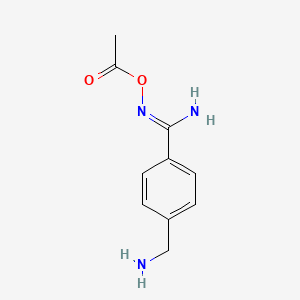![molecular formula C15H28N2O2 B15223477 tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)
tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate is a spirocyclic compound characterized by a unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable approach for large-scale synthesis, given its efficiency in constructing the spirocyclic framework .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable scaffold in drug design .
Biology
In biological research, this compound has shown potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for developing new antituberculosis drugs .
Medicine
In medicine, the compound’s ability to inhibit specific proteins and enzymes makes it a potential therapeutic agent for various diseases, including tuberculosis .
Industry
In the industrial sector, this compound is used in the synthesis of other spirocyclic compounds, which have applications in pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate involves its interaction with molecular targets such as the MmpL3 protein. This interaction inhibits the protein’s function, thereby exerting its biological effects . The compound’s spirocyclic structure allows it to fit into specific binding sites on the target protein, disrupting its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring.
tert-Butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate: This compound includes a benzyl group, which may alter its biological activity.
Uniqueness
tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate is unique due to its specific spirocyclic framework and its potential as an inhibitor of the MmpL3 protein. This makes it a valuable compound in the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C15H28N2O2 |
|---|---|
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
tert-butyl N-(1-azaspiro[5.5]undecan-4-yl)carbamate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-7-10-16-15(11-12)8-5-4-6-9-15/h12,16H,4-11H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
WZDGORYUPLGTMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCNC2(C1)CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B15223397.png)
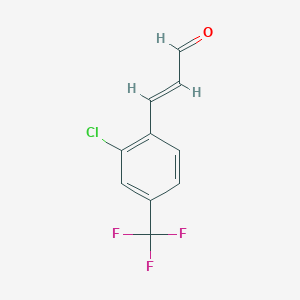
![(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B15223403.png)
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B](/img/structure/B15223413.png)
![2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B15223419.png)
